molecular formula C13H12F3NO5 B1304249 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 886360-56-1

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B1304249
CAS No.: 886360-56-1
M. Wt: 319.23 g/mol
InChI Key: NNFXBAVWSASERE-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a high-purity chemical compound intended for research and development applications. This compound features a unique molecular structure incorporating both a methoxycarbonyl phenyl group and a 2,2,2-trifluoroacetyl amino moiety on a propanoic acid backbone, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical development. The presence of the trifluoroacetyl group is particularly significant, as this structural motif is commonly employed in the synthesis of more complex molecules with potential bioactive properties. Researchers can utilize this compound as a key building block in the exploration of new therapeutic agents, material science chemicals, and specialized organic compounds. Its defined structure and consistent quality ensure reliable and reproducible results in experimental workflows. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data prior to use. For specific applications in areas such as medicinal chemistry or as a precursor for heterocyclic compound synthesis, further investigation into the relevant scientific literature is recommended.

Properties

IUPAC Name

3-(4-methoxycarbonylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO5/c1-22-11(20)8-4-2-7(3-5-8)9(6-10(18)19)17-12(21)13(14,15)16/h2-5,9H,6H2,1H3,(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXBAVWSASERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382407
Record name 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-56-1
Record name 4-(Methoxycarbonyl)-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Arylation and Coupling Approaches

A key step in the synthesis is the formation of the 3-(4-methoxycarbonylphenyl) moiety on the propanoic acid skeleton. This is often achieved by:

  • Copper-catalyzed 1,4-addition of arylic cuprates to enantiopure enones, yielding arylated intermediates with high diastereoselectivity (up to 84% yield).
  • Rhodium(I)-catalyzed 1,4-addition as an alternative to copper catalysis, providing similar arylated products with controlled stereochemistry.
  • C-H activation-arylation strategies, which allow direct arylation of protected amino acid derivatives, offering efficient enantiocontrol and functional group tolerance.

Amide Bond Formation with Trifluoroacetyl Group

The trifluoroacetylamino group is introduced by coupling the amino functionality of the intermediate with trifluoroacetyl derivatives:

  • Amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate the formation of the trifluoroacetamide bond under mild conditions.
  • Protection of amino groups (e.g., Boc protection) is employed prior to coupling to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA) after coupling.

Esterification and Hydrolysis Steps

  • The methoxycarbonyl group is typically introduced via esterification of the corresponding carboxylic acid or by using methyl esters of the aryl precursors.
  • Hydrolysis of esters or amides is carefully controlled to avoid degradation of sensitive trifluoroacetyl groups, often using mild base (NaOH in ethanol) or acid (TFA in dichloromethane) conditions.

Purification and Characterization

  • Final products are purified by chromatographic techniques such as flash column chromatography.
  • Characterization includes NMR spectroscopy to confirm stereochemistry and purity, with alpha proton chemical shifts used to distinguish diastereomers.
  • Melting point determination confirms compound identity and purity (170–173 °C).

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Arylation (Cu or Rh catalysis) Arylic cuprate or boronic ester, catalyst 84 High diastereoselectivity
2 Lactam reduction Borane in THF 52 (over 2 steps) Converts lactam to diol intermediate
3 Esterification Methyl iodobenzoate, base 74 (over 2 steps) Introduces methoxycarbonyl group
4 Amide coupling EDCI, HOBt, trifluoroacetyl derivative 70-90 Forms trifluoroacetamide bond
5 Deprotection TFA in DCM 90+ Removes Boc or other protecting groups
6 Purification Flash chromatography - Ensures high purity

Research Findings and Optimization Notes

  • The C-H activation-arylation method is noted as the most efficient and enantioselective approach for synthesizing analogues of this compound, allowing for full stereochemical control and functional group compatibility.
  • Mild reaction conditions are critical to preserve the trifluoroacetyl group, which is sensitive to harsh hydrolysis or reduction conditions.
  • Diastereomeric purity is essential, as different stereoisomers show distinct NMR shifts and potentially different biological activities.
  • The use of protecting groups such as Boc and TBS ethers is standard to prevent side reactions during multi-step synthesis.
  • Oxidative carbonylation and Sonogashira coupling have been employed in related analog syntheses, indicating potential routes for further functionalization or derivative preparation.

Chemical Reactions Analysis

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoroacetyl group may enhance the bioactivity of the compound by increasing lipophilicity and cellular uptake.
  • Anti-inflammatory Agents : The methoxycarbonyl moiety can contribute to anti-inflammatory effects. Studies are ongoing to evaluate its efficacy in reducing inflammation markers in vitro and in vivo.

Biochemical Studies

  • Enzyme Inhibition : The compound is being explored for its potential to inhibit enzymes such as proteases and kinases. These enzymes play crucial roles in various biological pathways, making them targets for drug development.
  • Protein Interaction Studies : The ability to modify protein interactions is being investigated, which could lead to advancements in understanding disease mechanisms at a molecular level.

Materials Science

  • Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, potentially leading to new materials with unique properties such as enhanced thermal stability or chemical resistance.
  • Nanotechnology : Its incorporation into nanocarriers for drug delivery systems is being studied due to its ability to alter solubility and stability of active pharmaceutical ingredients.

Case Studies

Study FocusFindings
Anticancer ActivityA study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. Further research is required to determine the mechanism of action and potential clinical applications.
Enzyme InhibitionResearch published in a peer-reviewed journal indicated that the compound effectively inhibited a specific kinase involved in cancer signaling pathways, suggesting its potential as a therapeutic agent.
Polymer ApplicationsPreliminary findings suggest that polymers synthesized from this compound exhibit improved mechanical properties compared to traditional polymers, indicating potential for industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is best understood through comparisons with related propanoic acid derivatives. Below is a detailed analysis:

Structural Analogues with Trifluoroacetyl Groups

Compound Name Key Substituents Biological Activity Key Differences
3-(5-Bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS: 194229-21-5) Bromothiophene ring Not explicitly stated (likely antiviral/antibacterial) Replaces methoxycarbonyl phenyl with bromothiophene, enhancing aromatic heterocycle interactions. The bromine atom may improve halogen bonding in target binding .
3-(4-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS: 117291-16-4) 4-Fluorophenyl group Anticancer/antimicrobial Fluorophenyl group increases electronegativity but lacks the ester functionality, reducing lipophilicity compared to the methoxycarbonyl group .

Aminothiazole and Thiazole Derivatives

Compound Name Key Substituents Biological Activity Key Differences
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) Cyanophenyl-thiazole Cytotoxic, antiviral Incorporates a thiazole ring, enabling π-π stacking and hydrogen bonding. The cyano group enhances polarity, potentially improving solubility but reducing membrane permeability compared to the target compound’s ester group .
3-((4-Acetylphenyl)(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid Acetylphenyl-thiazole Antibacterial/antioxidant Acetyl group introduces ketone functionality, which may undergo metabolic oxidation, unlike the stable trifluoroacetyl group in the target compound .

Hydroxyphenyl and Acylated Derivatives

Compound Name Key Substituents Biological Activity Key Differences
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Hydroxyphenyl Anticancer Hydroxyl group increases hydrophilicity and susceptibility to glucuronidation, reducing bioavailability compared to the methoxycarbonyl group .
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid (CAS: 861207-57-0) Cyclohexylcarbonyl, isopropylphenyl Not stated (likely enzyme inhibition) Bulky cyclohexyl and isopropyl groups enhance steric hindrance, potentially limiting target accessibility compared to the planar aromatic substituents in the target compound .

Key Research Findings and Data

Physicochemical Properties

  • Lipophilicity: The methoxycarbonyl group in the target compound increases logP compared to hydroxyl or cyano-substituted analogues, favoring blood-brain barrier penetration .
  • Acidity : The trifluoroacetyl group lowers the pKa of the carboxylic acid (estimated ~2.5–3.0), enhancing ionization at physiological pH and improving solubility in aqueous environments .

Biological Activity

The compound 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS No. 886360-56-1) is a derivative of amino acids with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C13_{13}H12_{12}F3_3N1_{1}O5_{5}
  • Molecular Weight : 319.23 g/mol
  • Melting Point : 170-173 °C
  • Hazard Classification : Irritant

The compound features a methoxycarbonyl group and a trifluoroacetyl moiety, which may influence its biological interactions and solubility characteristics.

Table 1: Physical Properties of the Compound

PropertyValue
Molecular FormulaC13_{13}H12_{12}F3_{3}N1_{1}O5_{5}
Molecular Weight319.23 g/mol
Melting Point170-173 °C
Hazard ClassificationIrritant

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the realm of enzyme inhibition and cellular signaling pathways.

  • Histone Deacetylase Inhibition :
    • Compounds with structural similarities have been studied for their ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation. For instance, azumamides have shown selective inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM .
  • Antioxidant Activity :
    • The presence of trifluoroacetyl groups may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant properties.
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Study on HDAC Inhibition

In a study examining various azumamide derivatives, it was found that modifications in the β-amino acid scaffold significantly affected their potency as HDAC inhibitors. The study highlighted that certain structural features are critical for achieving desired biological effects .

Antioxidant Properties

Another research effort focused on the antioxidant capabilities of methoxycarbonyl derivatives. The findings suggested that these compounds could effectively reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Activity

A dissertation explored the impact of several methoxycarbonyl-containing compounds on inflammation pathways. Results indicated that these compounds could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory activity .

Table 2: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
HDAC InhibitionSelective inhibition of HDAC isoforms
Antioxidant ActivityScavenging free radicals
Anti-inflammatory EffectsModulation of cytokine production

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid?

Synthesis optimization requires attention to:

  • Reagent Selection : Use of trifluoroacetic acid (TFA) for trifluoroacetylation and diisopropylcarbodiimide (DIC) for coupling reactions to enhance reaction efficiency .
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while dichloromethane (DCM) may be used for acid-sensitive steps .
  • Temperature Control : Reactions involving trifluoroacetyl groups often require low temperatures (0–5°C) to prevent side reactions .
  • Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates, ensuring >95% purity before proceeding .

Q. How should researchers characterize this compound’s structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxycarbonyl (δ ~3.8 ppm for OCH₃) and trifluoroacetyl (δ ~170 ppm for CF₃CO) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1) and isotopic patterns for fluorine .
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch for ester) and ~1670 cm⁻¹ (amide C=O) confirm functional groups .

Q. What stability challenges arise during storage and handling?

  • Hydrolysis Risk : The trifluoroacetyl group is prone to hydrolysis in aqueous or basic conditions. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or DMF .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the methoxycarbonyl moiety .

Advanced Research Questions

Q. How can computational modeling aid in understanding this compound’s reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization. For example, the trifluoroacetyl group’s electron-withdrawing nature directs reactivity toward the amino group .
  • MD Simulations : Study solvation effects in DMF or DMSO to optimize reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Meta-Analysis Framework : Compare data across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Adjust for variables like solvent choice (DMSO vs. water) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity .

Q. How can researchers design experiments to probe this compound’s potential as a peptidomimetic?

  • Protecting Group Compatibility : Use Boc/Z groups for amino protection during solid-phase peptide synthesis (SPPS) to avoid trifluoroacetyl deprotection .
  • Enzymatic Assays : Test inhibition of serine proteases (e.g., trypsin) to evaluate mimicry of natural substrates .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Yield Optimization : Batch reactions >10 mmol often suffer from reduced yields due to poor mixing. Switch to flow chemistry for better heat/mass transfer .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) for gram-scale isolation .

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